molecular formula C22H23N3O2S B11435918 Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11435918
M. Wt: 393.5 g/mol
InChI Key: GOGIQDUVBDUWPN-UHFFFAOYSA-N
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Description

Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a cyclohexyl group, a thiophene ring, and a dihydropyrimido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the dihydropyrimido[1,2-a]benzimidazole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzimidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the dihydropyrimido[1,2-a]benzimidazole core can produce different hydrogenated derivatives.

Scientific Research Applications

Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-methyl-4-(phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • Cyclohexyl 2-methyl-4-(furan-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • Cyclohexyl 2-methyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Uniqueness

Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

cyclohexyl 2-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O2S/c1-14-19(21(26)27-15-8-3-2-4-9-15)20(18-12-7-13-28-18)25-17-11-6-5-10-16(17)24-22(25)23-14/h5-7,10-13,15,20H,2-4,8-9H2,1H3,(H,23,24)

InChI Key

GOGIQDUVBDUWPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)OC5CCCCC5

Origin of Product

United States

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